2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether
Description
2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a dichloro-methoxyphenyl moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C17H18Cl2N2O3S |
|---|---|
Molecular Weight |
401.3g/mol |
IUPAC Name |
1-(2,3-dichloro-4-methoxyphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-24-14-7-8-15(17(19)16(14)18)25(22,23)21-11-9-20(10-12-21)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
InChI Key |
IYWKLUKVKAKEDX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl)Cl |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-methoxyphenyl)sulfonyl]piperazine
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)benzenesulfonyl chloride
Uniqueness
2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
